1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylicacid
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Overview
Description
1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid is a compound that combines a thiophene ring with a piperidine ring Thiophene is a five-membered aromatic ring containing sulfur, while piperidine is a six-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Attachment of the Piperidine Ring: Piperidine derivatives are often synthesized through hydrogenation, cyclization, cycloaddition, annulation, and amination reactions.
Coupling of Thiophene and Piperidine Rings: The final step involves coupling the thiophene and piperidine rings through a series of reactions, including nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.
Substitution: Both the thiophene and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced piperidine derivatives, and various substituted thiophene and piperidine compounds.
Scientific Research Applications
1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, while the piperidine ring can modulate the activity of neurotransmitters and other signaling molecules . These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Comparison with Similar Compounds
1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are known for their pharmacological properties.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and its derivatives are widely used in medicinal chemistry for their biological activities.
The uniqueness of 1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid lies in its combination of both thiophene and piperidine rings, which allows it to exhibit a diverse range of chemical and biological properties.
Properties
Molecular Formula |
C12H17NO2S |
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Molecular Weight |
239.34 g/mol |
IUPAC Name |
1-(2-thiophen-2-ylethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H17NO2S/c14-12(15)10-3-6-13(7-4-10)8-5-11-2-1-9-16-11/h1-2,9-10H,3-8H2,(H,14,15) |
InChI Key |
PDNLVBHSPWQNND-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)CCC2=CC=CS2 |
Origin of Product |
United States |
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